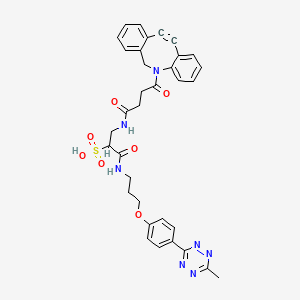

Methyltetrazine-DBCO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-DBCO is a TCO reactive reagent containing a methyltetrazine group and a DBCO moiety. DBCO is very reactive toward Azide through click chemistry.

Scientific Research Applications

Use in Quantum Dot Technology : Fokina et al. (2016) described the synthesis of heterotelechelic polysarcosine polymers used as ligands in preparing stable water-soluble quantum dots. These polymers were orthogonally functionalized with amine and dibenzocyclooctyl (DBCO) end groups, indicating the potential use of Methyltetrazine-DBCO in advanced materials and nanotechnology (Fokina et al., 2016).

In Drug Detection Technologies : The work by Ververi et al. (2022) on the detection of drugs of abuse in biological samples using Dried Blood Spot devices mentions the utilization of Methyltetrazine-DBCO in forensic and clinical toxicology (Ververi et al., 2022).

Cancer Targeting and Imaging : Wang et al. (2016) reported the development of DBCO-bearing unnatural sugars that label cancer cells with DBCO groups. This was used for the targeted delivery of azido-modified silica nanoconjugates in vitro and in vivo, highlighting the potential of Methyltetrazine-DBCO in cancer research and treatment (Wang et al., 2016).

In Cell Labeling and Tracking : Yoon et al. (2016) introduced a new method for cell labeling and tracking by combining metabolic glycoengineering and bioorthogonal copper-free Click chemistry using DBCO. This method, involving Methyltetrazine-DBCO, was used for tracking chondrocytes in vivo, demonstrating its utility in cellular biology (Yoon et al., 2016).

In Novel Drug Delivery Systems : The research by Alcaraz et al. (2017) on the use of cubosomes for targeted drug delivery and imaging shows the feasibility of using Methyltetrazine-DBCO in creating innovative pharmaceutical delivery mechanisms (Alcaraz et al., 2017).

In Environmental Science : Gish et al. (2011) conducted a study on herbicide runoff and volatilization losses, where Methyltetrazine-DBCO could potentially be applied in understanding and mitigating environmental contamination by agricultural chemicals (Gish et al., 2011).

properties

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-DBCO | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)